2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene
Overview
Description
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a sulfonyl group, a chloro substituent at position 4, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further functionalized through sulfonation, chlorination, and ethoxylation reactions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in coordination chemistry.
4-Chloro-1-ethoxybenzene: Shares the chloro and ethoxy substituents but lacks the pyrazole ring and sulfonyl group.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in various chemical syntheses.
Uniqueness
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-4-19-12-6-5-11(14)8-13(12)20(17,18)16-10(3)7-9(2)15-16/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWCCKIPORIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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